KPT-9274
Overview
Description
KPT-9274 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 and nicotinamide phosphoribosyltransferase. This compound has shown significant potential in preclinical studies for its anti-tumor properties, particularly in the treatment of various cancers, including acute myeloid leukemia and solid tumors .
Mechanism of Action
Target of Action
Pak4-IN-1 is a selective, effective, and orally active inhibitor of p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family, which plays a crucial role in various cellular functions, including cell adhesion, migration, proliferation, and survival . It is overexpressed in multiple tumor tissues and plays a regulatory role in the immune microenvironment .
Mode of Action
Pak4-IN-1 interacts with PAK4, inhibiting its kinase activity . This inhibition leads to changes in the cytoskeleton and cell adhesion downstream of PI3K . These changes require a physical interaction between PAK4 and the p85 alpha subunit of PI3K .
Biochemical Pathways
PAK4 is involved in several signaling pathways, including the Wnt/Beta-catenin, MAPK, and PI3K/AKT pathways . It regulates cell mitosis to facilitate proliferation by phosphorylating Ran and activating the LIMK1/cofilin–1 pathway . Inhibition of PAK4 can attenuate these pathways, leading to changes in the downstream effects.
Pharmacokinetics
It is noted that pak4-in-1 is orally active , suggesting good absorption and bioavailability.
Result of Action
The inhibition of PAK4 by Pak4-IN-1 leads to a decrease in cell proliferation, migration, and invasion of cancer cells . It also enhances the immune response by improving the immune microenvironment . In pancreatic cancer, dual inhibition of PAK1 and PAK4 suppresses tumor progression by stimulating cytotoxic CD8+ T cell response .
Action Environment
The action of Pak4-IN-1 can be influenced by the tumor microenvironment. For instance, PAK4 plays a regulatory role in the immune microenvironment . Therefore, factors that affect the immune microenvironment could potentially influence the action, efficacy, and stability of Pak4-IN-1.
Biochemical Analysis
Biochemical Properties
Pak4-IN-1 is known to interact with a variety of enzymes and proteins. Specifically, it has been reported that Pak4-IN-1 interacts with the p21-activated kinase 4 (PAK4), a member of the PAK family . This interaction plays a pivotal role in various biochemical reactions, including cell signaling pathways, gene expression, and cellular metabolism .
Cellular Effects
Pak4-IN-1 has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Pak4-IN-1 has been shown to suppress the growth of pancreatic cancer cells by stimulating anti-tumor immunity .
Molecular Mechanism
The molecular mechanism of Pak4-IN-1 involves its interaction with PAK4. Pak4-IN-1 acts as an inhibitor of PAK4, leading to changes in gene expression and enzyme activation or inhibition . This interaction is crucial for Pak4-IN-1’s effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pak4-IN-1 change over time. Studies have shown that Pak4-IN-1 exhibits long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of Pak4-IN-1 vary with different dosages in animal models. While low doses of Pak4-IN-1 have been shown to inhibit tumor growth, high doses may lead to toxic or adverse effects
Metabolic Pathways
Pak4-IN-1 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, Pak4-IN-1 has been shown to suppress fatty acid β-oxidation and ketogenesis by phosphorylating NCoR1 .
Transport and Distribution
Pak4-IN-1 is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is likely that Pak4-IN-1 interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Pak4-IN-1 is localized to various subcellular compartments. Its activity or function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KPT-9274 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
KPT-9274 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere and low temperatures.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
KPT-9274 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p21-activated kinase 4 and nicotinamide phosphoribosyltransferase.
Biology: Investigated for its effects on cellular metabolism, apoptosis, and signal transduction pathways.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia, non-Hodgkin’s lymphoma, and solid tumors.
Industry: Potential applications in the development of new anti-cancer drugs and therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
FK866: Another nicotinamide phosphoribosyltransferase inhibitor with similar anti-tumor properties.
GMX1777: A nicotinamide phosphoribosyltransferase inhibitor with a different chemical structure but similar mechanism of action.
KPT-9331: A tool compound with the same reported mechanism of action as KPT-9274
Uniqueness
This compound is unique due to its dual inhibition of p21-activated kinase 4 and nicotinamide phosphoribosyltransferase, which provides a broader spectrum of anti-tumor activity compared to other compounds that target only one of these enzymes. Additionally, its oral bioavailability and favorable toxicity profile make it a promising candidate for further clinical development .
Properties
IUPAC Name |
(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOPLWJZULAQD-SWGQDTFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643913-93-2 | |
Record name | KPT-9274 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643913932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PADNARSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T56TV18X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do PAK4 inhibitors, like the ones described in the abstracts, impact the Wnt/β-catenin signaling pathway?
A1: The research highlights that PAK4 allosteric modulators (PAMs), like KPT-9274, demonstrate inhibitory effects on the Wnt/β-catenin signaling pathway []. They achieve this by:
- Reducing PAK4 phosphorylation and protein levels: This directly inhibits PAK4 activity, a kinase known to stabilize β-catenin's transcriptional activity [].
- Downregulating key Wnt pathway components: PAMs decrease the levels of phosphorylated and total β-catenin, Wnt5, phosphorylated and total LRP6, Dvl2, phosphorylated Akt, and phosphorylated ERK []. These proteins are crucial for signal transduction within the Wnt pathway.
- Inhibiting β-catenin transcriptional activity: By reducing β-catenin activity, PAMs subsequently suppress the expression of its downstream target genes, including cyclin D1, MM7, and S100A4 [].
Q2: What are the potential implications of the observed correlation between this compound sensitivity and specific gene mutations?
A2: The bioinformatics analysis revealed intriguing correlations between this compound sensitivity and mutations in specific genes []:
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